2-Bromo-4,5-diethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-diethoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is a brominated derivative of benzonitrile, characterized by the presence of two ethoxy groups at the 4 and 5 positions of the benzene ring and a nitrile group at the 1 position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. The process can be summarized as follows:
Starting Material: 4,5-diethoxybenzonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Procurement of high-purity 4,5-diethoxybenzonitrile and bromine.
Reaction Setup: Large-scale reactors equipped with temperature control and efficient mixing to ensure uniform bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-4,5-diethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-4,5-diethoxybenzonitrile or 2-thio-4,5-diethoxybenzonitrile.
Oxidation Products: 4,5-diethoxybenzaldehyde or 4,5-diethoxybenzoic acid.
Reduction Products: 2-Bromo-4,5-diethoxybenzylamine.
Scientific Research Applications
2-Bromo-4,5-diethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
- 4-Bromo-2,6-diethylaniline
- 5-Bromo-2-propoxybenzonitrile
- 5-Bromo-3-methoxypicolinonitrile
Comparison:
2-Bromo-4,5-diethoxybenzonitrile is unique due to the presence of both ethoxy groups and a nitrile group on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse chemical derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,5-diethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUIGRMTVSDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361162 |
Source
|
Record name | 2-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445007-64-7 |
Source
|
Record name | 2-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.